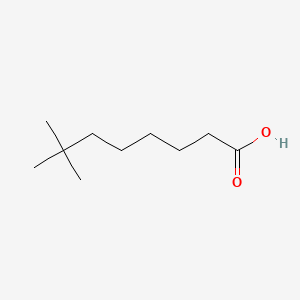
1-chloro-3-(ethylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-(ethylsulfanyl)propan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with an ethylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-(ethylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(ethylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-chloro-3-(ethylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(ethylsulfanyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in substitution and addition reactions. The ethylsulfanyl group can also undergo oxidation or reduction, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
1-chloro-3-(methylsulfanyl)propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-chloro-3-(propylsulfanyl)propan-2-one: Contains a propylsulfanyl group.
1-chloro-3-(butylsulfanyl)propan-2-one: Contains a butylsulfanyl group.
Uniqueness
1-chloro-3-(ethylsulfanyl)propan-2-one is unique due to the specific length and properties of the ethylsulfanyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different alkyl groups.
Properties
CAS No. |
34162-91-9 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



